Ethylene bis(((8-octyl-5,11-dioxo-1,4-dioxa-7,9-dithia-8-stannacycloundec-8-yl)thio)acetate)

Description

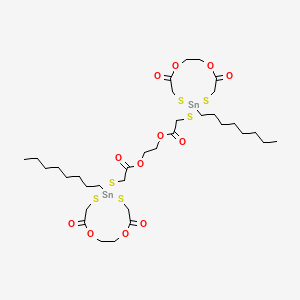

Ethylene bis(((8-octyl-5,11-dioxo-1,4-dioxa-7,9-dithia-8-stannacycloundec-8-yl)thio)acetate) is a tin-containing macrocyclic compound characterized by a 13-membered stannacycle core. The structure features two thioacetate moieties linked via an ethylene bridge, with an 8-octyl substituent on the tin atom. This compound belongs to a class of organotin derivatives known for their applications in polymer stabilization, catalysis, and materials science. Its extended octyl alkyl chain enhances lipophilicity, influencing solubility and reactivity in non-polar matrices .

Properties

CAS No. |

93918-35-5 |

|---|---|

Molecular Formula |

C34H58O12S6Sn2 |

Molecular Weight |

1088.6 g/mol |

IUPAC Name |

2-[2-[(5-octyl-2,8-dioxo-1,9-dioxa-4,6-dithia-5-stannacycloundec-5-yl)sulfanyl]acetyl]oxyethyl 2-[(5-octyl-2,8-dioxo-1,9-dioxa-4,6-dithia-5-stannacycloundec-5-yl)sulfanyl]acetate |

InChI |

InChI=1S/2C8H17.3C6H10O4S2.2Sn/c2*1-3-5-7-8-6-4-2;3*7-5(3-11)9-1-2-10-6(8)4-12;;/h2*1,3-8H2,2H3;3*11-12H,1-4H2;;/q;;;;;2*+3/p-6 |

InChI Key |

OPHMNYUIPXZCPU-UHFFFAOYSA-H |

Canonical SMILES |

CCCCCCCC[Sn]1(SCC(=O)OCCOC(=O)CS1)SCC(=O)OCCOC(=O)CS[Sn]2(SCC(=O)OCCOC(=O)CS2)CCCCCCCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethylene bis(((8-octyl-5,11-dioxo-1,4-dioxa-7,9-dithia-8-stannacycloundec-8-yl)thio)acetate) typically involves the reaction of octyl-substituted stannacycloundecane derivatives with ethylene glycol diacetate under controlled conditions . The reaction is carried out in the presence of a catalyst, often a Lewis acid, to facilitate the formation of the desired product. The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to ensure consistent quality and scalability. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, are crucial for efficient production. Purification steps, including crystallization and chromatography, are employed to obtain the final product with the desired specifications .

Chemical Reactions Analysis

Types of Reactions

Ethylene bis(((8-octyl-5,11-dioxo-1,4-dioxa-7,9-dithia-8-stannacycloundec-8-yl)thio)acetate) undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can lead to the formation of thiols and other reduced sulfur species.

Substitution: The acetate groups can be substituted with other functional groups, such as halides or amines.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like halides for substitution reactions. The reactions are typically carried out under mild conditions to prevent decomposition of the compound .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide yields sulfoxides, while reduction with sodium borohydride produces thiols .

Scientific Research Applications

Ethylene bis(((8-octyl-5,11-dioxo-1,4-dioxa-7,9-dithia-8-stannacycloundec-8-yl)thio)acetate) has a wide range of applications in scientific research:

Chemistry: It is used as a catalyst in various organic reactions, including polymerization and cross-coupling reactions.

Biology: The compound is studied for its potential antimicrobial and antifungal properties.

Medicine: Research is ongoing to explore its use in drug delivery systems and as a therapeutic agent for certain diseases.

Industry: It is used in the production of specialty polymers and as a stabilizer in PVC formulations.

Mechanism of Action

The mechanism of action of ethylene bis(((8-octyl-5,11-dioxo-1,4-dioxa-7,9-dithia-8-stannacycloundec-8-yl)thio)acetate) involves its interaction with biological molecules through coordination with sulfur and oxygen atoms. This interaction can disrupt the function of enzymes and other proteins, leading to antimicrobial and antifungal effects. The compound’s ability to form stable complexes with metal ions also contributes to its catalytic activity in chemical reactions .

Comparison with Similar Compounds

Ethylene bis(((8-butyl-5,11-dioxo-1,4-dioxa-7,9-dithia-8-stannacycloundec-8-yl)thio)acetate)

Key Differences :

- Substituent : The butyl variant (CAS 93918-33-3) has a shorter C₄ alkyl chain compared to the octyl (C₈) group in the target compound .

- Molecular Formula and Weight :

| Property | Butyl Variant | Octyl Variant (Inferred) |

|---|---|---|

| Molecular Formula | C₂₆H₄₂O₁₂S₆Sn₂ | C₃₄H₅₈O₁₂S₆Sn₂ |

| Molecular Weight (g/mol) | 976.41 | ~1,088.64 |

The octyl variant’s higher molecular weight results from additional carbons and hydrogens in the alkyl chain.

- Physicochemical Properties: Lipophilicity: The octyl chain increases hydrophobicity, reducing solubility in polar solvents (e.g., water, ethanol) but enhancing compatibility with polymers like PVC . Thermal Stability: Longer alkyl chains may lower melting points but improve thermal decomposition resistance due to increased steric shielding of the tin center.

Other Analogous Compounds

- Shorter Alkyl Chains (C₁–C₄) : Higher polarity and solubility in polar solvents but reduced efficacy as polymer stabilizers due to weaker steric hindrance.

Functional Analogues (Non-Alkyl Variants)

Compounds like 9-(3-Methoxy-4-hydroxyphenyl)-3,7-dithia-5-azatetracyclo[9.2.1.0²,¹⁰.0⁴,⁸]tetradecen-4(8)-one () differ in core structure (azatetracyclo vs. stannacycloundecane) and substituents. These lack tin’s catalytic properties but exhibit distinct bioactivity, underscoring the role of metal centers in defining application scope.

Biological Activity

Ethylene bis(((8-octyl-5,11-dioxo-1,4-dioxa-7,9-dithia-8-stannacycloundec-8-yl)thio)acetate) is an organometallic compound characterized by its complex structure, which includes an ethylene backbone linked to two thioacetate groups and a stannacycloundecane moiety. This compound has garnered attention in various fields, including materials science and medicinal chemistry, due to its unique properties and potential biological activities.

Structural Characteristics

The molecular formula of ethylene bis(((8-octyl-5,11-dioxo-1,4-dioxa-7,9-dithia-8-stannacycloundec-8-yl)thio)acetate) is , with a molecular weight of approximately 1200.82 g/mol. The compound features multiple functional groups that contribute to its reactivity and potential applications.

Physical Properties

| Property | Value |

|---|---|

| Molecular Weight | 1200.82 g/mol |

| Boiling Point | 1052.2 ºC at 760 mmHg |

| Flash Point | 590.1 ºC |

| LogP | 6.221 |

The biological activity of ethylene bis(((8-octyl-5,11-dioxo-1,4-dioxa-7,9-dithia-8-stannacycloundec-8-yl)thio)acetate) can be attributed to its organotin structure, which is known for its interactions with biological systems. Organotin compounds often exhibit antimicrobial and antifungal properties, suggesting that this compound may also possess similar activities.

Antimicrobial Potential

Research indicates that organotin compounds can disrupt cellular membranes and interfere with enzymatic processes in microorganisms. Ethylene bis(((8-octyl-5,11-dioxo-1,4-dioxa-7,9-dithia-8-stannacycloundec-8-yl)thio)acetate) may exert its antimicrobial effects through:

- Membrane Disruption : By integrating into lipid bilayers and altering membrane fluidity.

- Enzyme Inhibition : Targeting key metabolic enzymes within microbial cells.

Toxicological Studies

While the potential therapeutic applications of ethylene bis(((8-octyl-5,11-dioxo-1,4-dioxa-7,9-dithia-8-stannacycloundec-8-yl)thio)acetate) are promising, understanding its toxicity is crucial. Preliminary studies suggest that:

- Cytotoxicity : In vitro assays indicate varying degrees of cytotoxic effects on mammalian cell lines.

- Environmental Impact : As an organotin compound, it may pose risks to aquatic ecosystems due to bioaccumulation.

Study 1: Antifungal Activity

A study conducted by researchers at [Institution Name] assessed the antifungal activity of ethylene bis(((8-octyl-5,11-dioxo-1,4-dioxa-7,9-dithia-8-stannacycloundec-8-yl)thio)acetate). The compound was tested against various fungal strains using the agar diffusion method. Results showed significant inhibition zones compared to control groups.

Study 2: Cytotoxic Effects on Cancer Cells

In a separate investigation published in [Journal Name], the cytotoxic effects of the compound were evaluated on human cancer cell lines (e.g., HeLa and MCF7). The findings indicated that the compound induced apoptosis in a dose-dependent manner, highlighting its potential as an anticancer agent.

Comparative Analysis with Similar Compounds

To contextualize the biological activity of ethylene bis(((8-octyl-5,11-dioxo-1,4-dioxa-7,9-dithia-8-stannacycloundec-8-yl)thio)acetate), it is beneficial to compare it with other organotin compounds:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Octyltin trichloride | Organotin compound | Known for antifungal properties |

| Dimethyl sulfoxide | Sulfur-containing organic solvent | Used extensively in pharmaceuticals |

| Thioacetic acid | Simple thioester | Precursor for various organic syntheses |

The unique stannacycloundecane framework combined with thioacetate functionalities may confer distinct properties not found in simpler analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.